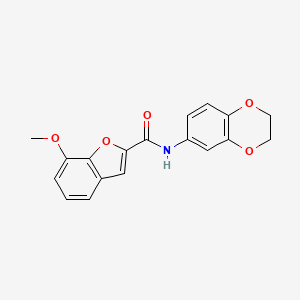![molecular formula C21H15ClO4S B5487602 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5487602.png)
2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate, also known as CMPT, is a synthetic compound that has been widely used in scientific research. CMPT belongs to the class of thiophene derivatives and has shown potential in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate is not fully understood. However, studies have shown that 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate induces apoptosis in cancer cells by activating the mitochondrial pathway. 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate has also been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway. In addition, 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate has been shown to interact with thiols, resulting in the formation of a fluorescent adduct.
Biochemical and Physiological Effects:
Studies have shown that 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate has various biochemical and physiological effects. In cancer cells, 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate induces apoptosis by activating the mitochondrial pathway. In addition, 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate has been shown to inhibit the proliferation of cancer cells. In inflammatory cells, 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate inhibits the production of pro-inflammatory cytokines, resulting in a decrease in inflammation. In addition, 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate has been shown to interact with thiols, resulting in the formation of a fluorescent adduct.
Advantages and Limitations for Lab Experiments
2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. In addition, 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate has been shown to have low toxicity in vitro. However, 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate also has some limitations. It is a synthetic compound that may not accurately represent the biological activity of natural compounds. In addition, 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate has not been extensively studied in vivo, limiting its potential for clinical applications.
Future Directions
There are several future directions for research on 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate. In medicinal chemistry, further studies are needed to optimize the structure of 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate for improved anticancer activity. In pharmacology, further studies are needed to investigate the potential of 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate for the treatment of inflammatory diseases. In biochemistry, further studies are needed to investigate the potential of 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate as a fluorescent probe for the detection of thiols. In addition, further studies are needed to investigate the in vivo activity and toxicity of 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate.
Synthesis Methods
The synthesis of 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate involves the reaction of 2-thiophenecarboxylic acid with 2-methoxy-5-nitrophenol in the presence of thionyl chloride. The resulting product is then reacted with 4-chloroacryloyl chloride to yield 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate. The synthesis of 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate has been optimized in recent years, resulting in high yields and purity of the compound.
Scientific Research Applications
2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate has been widely used in scientific research due to its potential in various fields. In medicinal chemistry, 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate has been studied for its anticancer properties. Studies have shown that 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate induces apoptosis in cancer cells, making it a potential candidate for cancer treatment. In pharmacology, 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate has been studied for its anti-inflammatory properties. 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases. In biochemistry, 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate has been studied for its potential as a fluorescent probe for the detection of thiols. 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate has been shown to have high selectivity and sensitivity for thiols, making it a potential tool for the detection of thiols in biological samples.
properties
IUPAC Name |
[2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-5-methoxyphenyl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClO4S/c1-25-16-9-10-17(18(23)11-6-14-4-7-15(22)8-5-14)19(13-16)26-21(24)20-3-2-12-27-20/h2-13H,1H3/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKXQKZFTKKXAV-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl)OC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl)OC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

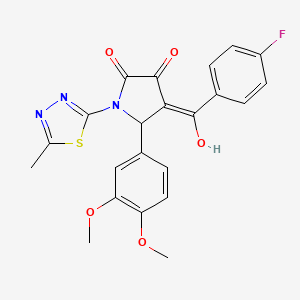
![N-[1-(4-ethylphenyl)ethyl]isonicotinamide](/img/structure/B5487538.png)
![N,N,2-trimethyl-7-(3,4,5-trimethoxybenzoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5487541.png)

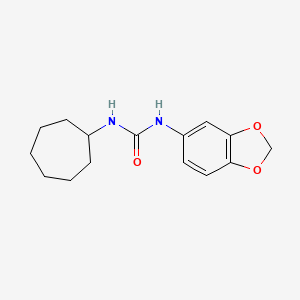
![3-amino-5-chloro-4,6-dimethyl-N-1-naphthylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5487575.png)
![N-[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5487583.png)
![2-methyl-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}propanamide](/img/structure/B5487589.png)
![4-(1,1-dioxido-4-thiomorpholinyl)-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5487594.png)
![2-ethyl-3-(4-fluorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5487596.png)
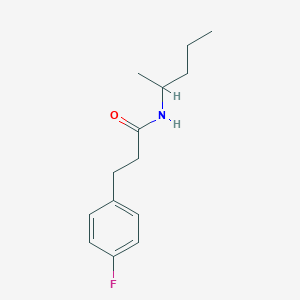
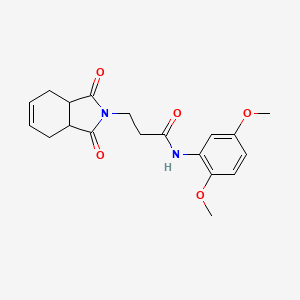
![1-[(4-ethoxyphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B5487619.png)
